molecular formula C13H18O2 B560720 2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol CAS No. 101529-25-3

2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol

Cat. No.: B560720
CAS No.: 101529-25-3
M. Wt: 206.285
InChI Key: XYPZIMJRPNTDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol is an organic compound belonging to the class of benzopyrans It is characterized by the presence of a benzopyran ring system with two methyl groups at positions 2 and 6, and an ethanol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzopyran derivatives.

Scientific Research Applications

2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-3,4-dihydro-2H-1-benzopyran: Lacks the ethanol group but shares the benzopyran ring system.

    2,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains a ketone group at position 4 instead of an ethanol group.

    3,4-Dihydro-2H-1-benzopyran: Lacks the methyl groups at positions 2 and 6.

Uniqueness

2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol is unique due to the presence of both methyl groups and an ethanol group, which confer specific chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

101529-25-3

Molecular Formula

C13H18O2

Molecular Weight

206.285

IUPAC Name

2-(2,6-dimethyl-3,4-dihydrochromen-2-yl)ethanol

InChI

InChI=1S/C13H18O2/c1-10-3-4-12-11(9-10)5-6-13(2,15-12)7-8-14/h3-4,9,14H,5-8H2,1-2H3

InChI Key

XYPZIMJRPNTDRA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(CC2)(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.